2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole
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Overview
Description
2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another method involves the use of CuCl-mediated intramolecular cyclization of propargylamines to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl nitrite or isoamyl nitrite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: tert-butyl nitrite, isoamyl nitrite
Reduction: sodium borohydride
Substitution: nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives with different substituents at the 3 and 5 positions .
Scientific Research Applications
2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylaminomethyl group and a chlorophenyl group makes it a valuable scaffold for developing new compounds with targeted activities .
Properties
CAS No. |
64639-88-9 |
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Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3-oxazol-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C12H13ClN2O/c1-2-14-8-12-15-7-11(16-12)9-5-3-4-6-10(9)13/h3-7,14H,2,8H2,1H3 |
InChI Key |
KRKWHPYSWPRTLL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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